molecular formula C20H14ClFN2O4S B2944384 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862799-08-4

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2944384
CAS No.: 862799-08-4
M. Wt: 432.85
InChI Key: YSVNMQYXFWSABV-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride, 2-fluoroaniline, and furan-2-carbaldehyde. The synthesis could involve the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving the appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using 4-chlorobenzenesulfonyl chloride under basic conditions.

    N-alkylation: The furan-2-ylmethyl group can be introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the fluorine and furan-2-ylmethyl groups.

    4-(4-methylbenzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-amine: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 2-fluorophenyl and furan-2-ylmethyl groups in 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine may confer unique biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c21-13-7-9-15(10-8-13)29(25,26)20-19(23-12-14-4-3-11-27-14)28-18(24-20)16-5-1-2-6-17(16)22/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNMQYXFWSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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